2-(4-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride

Description

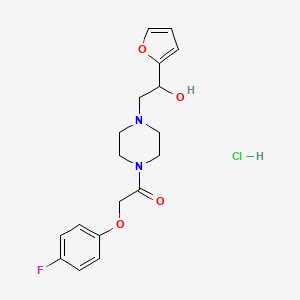

2-(4-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride is a piperazine-derived compound featuring a 4-fluorophenoxy group and a 2-(furan-2-yl)-2-hydroxyethyl substituent on the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in antipsychotic, antidepressant, and antimicrobial agents.

Properties

IUPAC Name |

2-(4-fluorophenoxy)-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4.ClH/c19-14-3-5-15(6-4-14)25-13-18(23)21-9-7-20(8-10-21)12-16(22)17-2-1-11-24-17;/h1-6,11,16,22H,7-10,12-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGDHNXQQGFNMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)COC3=CC=C(C=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological effects based on diverse scientific literature.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that derivatives containing the 4-fluorophenoxy group exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be in the range of , demonstrating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.5 |

| Compound B | P. aeruginosa | 1.0 |

| 2-(4-Fluorophenoxy)-... | S. epidermidis | 6.25 |

Anticancer Activity

The anticancer potential of similar compounds has been explored, particularly in relation to their ability to inhibit cancer cell proliferation. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, with IC50 values ranging from . This suggests a promising avenue for further research in cancer therapeutics .

Table 2: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 15 |

| Compound D | MCF-7 | 20 |

| 2-(4-Fluorophenoxy)-... | A549 (lung cancer) | 18 |

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological activity, particularly due to the presence of the piperazine moiety. Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects. Preliminary studies on related compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways .

Table 3: Neuropharmacological Effects of Piperazine Derivatives

| Compound Name | Effect | Reference |

|---|---|---|

| Compound E | Anxiolytic | |

| Compound F | Antidepressant | |

| 2-(4-Fluorophenoxy)-... | Potentially anxiolytic | This study |

Case Studies

Several case studies have documented the biological effects of compounds with similar structures. For instance, a study evaluated the efficacy of a piperazine derivative in a murine model of anxiety and depression, reporting significant behavioral improvements in treated groups compared to controls.

Scientific Research Applications

Pharmacological Applications

- Antidepressant Activity : Research has indicated that piperazine derivatives exhibit significant antidepressant activity. The incorporation of the furan moiety in this compound may enhance its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The furan and phenoxy groups may contribute to the compound's ability to disrupt cellular signaling pathways involved in tumor growth .

- Antimicrobial Activity : The presence of the fluorophenoxy group has been linked to enhanced antimicrobial properties. Compounds with such functional groups have demonstrated efficacy against various bacterial strains, indicating potential for development into antimicrobial agents .

Synthesis Pathways

The synthesis of 2-(4-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride can be achieved through several methods:

- Condensation Reactions : The initial step typically involves the reaction between 4-fluorophenol and an appropriate alkyl halide to form the ether linkage. This is followed by the introduction of the piperazine ring through nucleophilic substitution reactions .

- Hydroxylation of Furan Derivatives : The furan moiety can be hydroxylated using various reagents to introduce the hydroxyethyl group, enhancing the compound's solubility and biological activity .

- Formation of Hydrochloride Salt : The final product is often converted into its hydrochloride salt form to improve stability and bioavailability.

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives, including variations of this compound, demonstrated significant antidepressant-like effects in rodent models. The results indicated that these compounds modulate serotonin levels effectively, suggesting their potential as therapeutic agents for depression .

Case Study 2: Anticancer Activity

In vitro studies have shown that analogs of this compound inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer drug candidate .

Case Study 3: Antimicrobial Testing

Recent evaluations revealed that derivatives similar to this compound exhibited strong antibacterial activity against resistant strains of Staphylococcus aureus. This finding supports further exploration into its development as a novel antibiotic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-based compounds exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Structural Modifications and Physicochemical Properties

Key Observations:

- Hydrophobicity : The cyclohexyl analog () is more lipophilic than the target compound, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Hydrogen Bonding: The furan-hydroxyethyl group in the target compound and Compound 10 () introduces hydroxyl donors, improving solubility and target affinity compared to non-polar substituents.

Pharmacological Implications

While direct activity data for the target compound are lacking, insights can be inferred from analogs:

- Antifungal Activity : Piperazine-azo dye complexes () exhibit enhanced antifungal activity upon metal coordination, implying that the target compound’s hydroxyl and furan groups could facilitate similar interactions.

Stability and Crystallography

- The 4-(2-fluorobenzoyl) derivative () crystallizes in the P21/c space group, with H-bonding between the hydroxyl group and trifluoroacetate counterion. This suggests that the target compound’s hydrochloride salt may exhibit similar ionic interactions, enhancing stability.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride, and how can yields be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and salt formation. For example:

- Step 1 : React 4-fluorophenol with a chloroacetyl derivative to form the ethanone backbone.

- Step 2 : Functionalize the piperazine ring via alkylation using a furan-containing hydroxyethyl group.

- Step 3 : Perform acid-mediated salt formation (e.g., HCl) to stabilize the final product.

Key optimization strategies include: - Using anhydrous conditions and catalysts (e.g., K₂CO₃) to enhance coupling efficiency .

- Purification via silica gel chromatography (EtOAc/petroleum ether gradients) to isolate intermediates .

- Monitoring reaction progress with TLC or HPLC to minimize side products.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- NMR (¹H/¹³C) : Assign peaks for the fluorophenoxy (δ ~6.8–7.2 ppm), piperazine (δ ~2.5–3.5 ppm), and furan (δ ~6.2–7.4 ppm) moieties.

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) groups .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Hydrogen atoms can be modeled via riding approximations, with Uiso constraints for thermal parameters .

Q. How can researchers assess the solubility and stability of this hydrochloride salt under experimental conditions?

- Solubility : Test in polar solvents (e.g., water, DMSO) using gravimetric or UV-Vis methods. The hydrochloride salt typically exhibits higher aqueous solubility than the free base.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the furan or piperazine groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Core modifications : Synthesize analogs with varied substituents (e.g., replacing 4-fluorophenoxy with other aryloxy groups) and compare bioactivity.

- Targeted assays : Test binding affinity to receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays.

- Data integration : Cross-reference results with similar piperazine derivatives, such as PF-06465469 (a kinase inhibitor with trifluoromethoxy groups), to identify critical pharmacophores .

Q. What experimental strategies resolve contradictions in crystallographic data or unexpected reactivity?

- Redundant refinement : Use SHELXD/SHELXE for phase determination and Olex2 for model validation. Discrepancies in bond lengths/angles may indicate disorder or twinning .

- DFT calculations : Compare experimental (X-ray) and computational geometries to identify electronic effects (e.g., furan ring conjugation) influencing reactivity .

- Controlled reactivity studies : Probe hydrolytic stability under varying pH conditions to explain anomalies in degradation pathways .

Q. How can in silico modeling predict the compound’s pharmacokinetic (PK) properties?

Q. What methodologies are recommended for studying metabolite formation in biological systems?

- In vitro assays : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. The furan ring may undergo oxidative cleavage to form diols or carboxylic acids .

- Isotopic labeling : Use ¹⁴C-labeled compound to trace metabolic pathways in vivo.

Methodological Notes

- Avoid commercial databases (e.g., BenchChem) due to reliability concerns; prioritize peer-reviewed crystallographic data (Acta Crystallographica) and pharmacological studies .

- For SAR studies, align experimental designs with standardized protocols (e.g., randomized block designs for bioactivity assays) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.